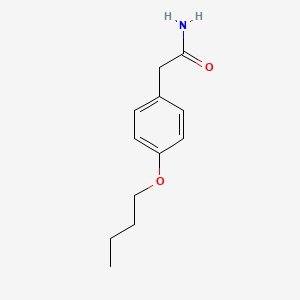

2-(4-Butoxyphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-butoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-3-8-15-11-6-4-10(5-7-11)9-12(13)14/h4-7H,2-3,8-9H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMPEQBSFXBQMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187715 | |

| Record name | 4-Butoxyphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3413-59-0 | |

| Record name | 4-Butoxybenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3413-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butoxyphenylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003413590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butoxyphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-butoxyphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BUTOXYPHENYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC2L3FG3VE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 2-(4-Butoxyphenyl)acetamide (CAS 3413-59-0)

Role: Pharmaceutical Intermediate & Critical Process Impurity (Bufexamac Series)

Executive Summary

2-(4-Butoxyphenyl)acetamide (CAS 3413-59-0) is a lipophilic phenylacetamide derivative primarily utilized in the synthesis and quality control of non-steroidal anti-inflammatory drugs (NSAIDs), specifically the arylalkanoic acid class.[1] It serves a dual function in pharmaceutical development:

-

Synthetic Precursor: A stable intermediate in the production of Bufexamac (4-butoxyphenylacetohydroxamic acid).

-

Critical Quality Attribute (CQA): It is designated as Impurity D in the European Pharmacopoeia (EP) monograph for Bufexamac.[1] Its presence indicates specific degradation pathways or incomplete amidation during drug substance manufacturing.

This guide details the physicochemical profiling, synthesis of reference standards, and analytical detection of this compound.

Part 1: Chemical Identity & Physicochemical Profiling

The molecule features a lipophilic butyl ether tail and a polar primary amide head, creating a distinct amphiphilic profile that dictates its solubility and chromatographic behavior.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | 2-(4-Butoxyphenyl)acetamide | Also: 4-Butoxybenzeneacetamide |

| CAS Number | 3413-59-0 | |

| Molecular Formula | C₁₂H₁₇NO₂ | |

| Molecular Weight | 207.27 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 185 – 187 °C | High crystallinity due to amide H-bonding |

| Solubility | Soluble: Ethanol, DMSO, DMFSparingly Soluble: Water | Lipophilic tail reduces aqueous solubility |

| LogP (Predicted) | ~1.74 | Moderate lipophilicity |

| Pharmacopeial Ref | Bufexamac Impurity D | EP / BP Reference Standard |

Part 2: Synthetic Architecture

Context: The Willgerodt-Kindler Legacy

Historically, phenylacetamides are accessed via the Willgerodt-Kindler reaction from acetophenones. For CAS 3413-59-0, the starting material is 4-butoxyacetophenone . While effective for bulk industrial synthesis, this method involves sulfur and morpholine, often requiring harsh hydrolysis steps that can degrade the product.

Optimized Protocol: Direct Amidation (Reference Standard Grade)

For the preparation of high-purity analytical standards (>99.5%), the Acid Chloride Method is preferred due to its mild conditions and ease of purification.

Reaction Scheme

-

Precursor: 4-Butoxyphenylacetic acid (CAS 4547-57-3).

-

Activation: Conversion to acid chloride using Thionyl Chloride (

). -

Amidation: Nucleophilic attack by Ammonia (

).

Graphviz Diagram 1: Synthetic Pathway

Caption: Stepwise synthesis of CAS 3413-59-0 via acid chloride activation, minimizing thermal degradation byproducts.

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of 2-(4-Butoxyphenyl)acetamide.

-

Activation Phase:

-

Charge a dry round-bottom flask with 4-butoxyphenylacetic acid (5.0 g, 24 mmol).

-

Add Thionyl Chloride (10 mL) excess. Note:

acts as both reagent and solvent. -

Reflux at 80°C for 2 hours under

atmosphere. -

Endpoint: Cessation of gas evolution (

/ -

Workup: Evaporate excess

under reduced pressure to yield the crude acid chloride (yellow oil).

-

-

Amidation Phase:

-

Dissolve the crude acid chloride in anhydrous Dichloromethane (DCM) (20 mL).

-

Cool the solution to 0°C in an ice bath.

-

Slowly bubble anhydrous Ammonia gas or add Ammonium Hydroxide (28%) dropwise with vigorous stirring.

-

Reaction Logic: The exotherm must be controlled to prevent hydrolysis back to the acid.

-

Stir at room temperature for 1 hour.

-

-

Isolation & Purification:

-

Filter the precipitate (crude amide).

-

Wash with cold water (to remove

) and cold hexane (to remove unreacted lipophilic impurities). -

Recrystallization: Dissolve in boiling ethanol/water (9:1). Cool slowly to 4°C.

-

Yield: Expect ~4.0 g (80%) of white needles.

-

Part 3: Process Control & Impurity Management

In the context of Bufexamac manufacturing, CAS 3413-59-0 is a "Process-Related Impurity."

Formation Mechanism

Bufexamac is a hydroxamic acid (

-

Root Cause 1: Over-reduction during synthesis if hydroxylamine is not pure.

-

Root Cause 2: Thermal degradation during drying of the final Bufexamac drug substance.

Graphviz Diagram 2: Impurity Genealogy

Caption: Origin of CAS 3413-59-0 (Impurity D) during the lifecycle of Bufexamac synthesis and storage.[1][2]

Part 4: Analytical Quality Control

To validate the identity and purity of CAS 3413-59-0, the following methods are standard.

HPLC Method (Reverse Phase)

This method separates the amide (Impurity D) from the acid precursor and the hydroxamic acid target.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

mm, 5 µm. -

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 20% B to 80% B over 15 minutes.

-

Detection: UV @ 220 nm (Amide absorption) and 275 nm (Aromatic ring).

-

Retention Time Logic:

-

Acid (Polar): Elutes first.

-

Bufexamac (Hydroxamic): Elutes second.

-

Amide (Impurity D): Elutes last (Most lipophilic due to loss of -OH polarity).

-

NMR Spectroscopy ( NMR, 400 MHz, DMSO- )

- 0.93 (t, 3H): Methyl group of the butyl chain.

- 1.45 - 1.70 (m, 4H): Methylene protons of the butyl chain.

-

3.30 (s, 2H): Benzylic

-

3.95 (t, 2H):

- 6.85 (d, 2H) & 7.15 (d, 2H): Aromatic protons (AA'BB' system).

-

6.80 & 7.40 (br s, 2H): Amide

Part 5: Safety & Handling (SDS Summary)

-

Hazards: Irritant (Skin/Eye/Respiratory).[3]

-

GHS Classification: H315, H319, H335.

-

Storage: Store at +2°C to +8°C. Hygroscopic—keep tightly sealed to prevent hydrolysis to the acid.

-

Disposal: Incineration with scrubber for nitrogen oxides.

References

-

European Pharmacopoeia (Ph.[2][4] Eur.) . Monograph: Bufexamac. Strasbourg, France: Council of Europe. (Defines "Impurity D" as 2-(4-butoxyphenyl)acetamide).[1]

-

PubChem Database . Compound Summary for CID 90165: 2-(4-Butoxyphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

- Buu-Hoi, N. P., et al. (1966). Biological Activity of Hydroxamic Acids. Journal of Medicinal Chemistry. (Foundational text on the synthesis of alkoxy-phenyl-acetohydroxamic acids and their amide byproducts).

Sources

Potential biological activity of 2-(4-Butoxyphenyl)acetamide

Synonyms: Bufexamac Impurity D, 4-Butoxybenzeneacetamide CAS: 3413-59-0 Molecular Formula: C₁₂H₁₇NO₂ Molecular Weight: 207.27 g/mol [1][2]

Part 1: Executive Technical Analysis

Core Identity & Significance

2-(4-Butoxyphenyl)acetamide is primarily characterized as Impurity D of the non-steroidal anti-inflammatory drug (NSAID) Bufexamac .[1][2][3] While Bufexamac is a hydroxamic acid (

In drug development and quality control, this molecule serves two critical roles:

-

Stability Marker: It is the primary degradation product formed via the reduction or hydrolysis of the hydroxamic acid moiety in Bufexamac formulations.

-

Metabolic Intermediate: In vivo, hydroxamic acids can be reduced to amides by hepatic reductases, making this a potential metabolite with distinct pharmacological properties.

Emerging Research Utility: Beyond its role as an impurity, supplier databases indicate utility as a chemoattractant in cell migration assays. While less potent than peptide-based attractants, its lipophilic phenylacetamide core suggests activity at G-protein coupled receptors (GPCRs) involved in leukocyte trafficking or olfactory sensing.

Part 2: Chemical Biology & Structure-Activity Relationship (SAR)

The Hydroxamic Acid vs. Amide Switch

The biological activity of 2-(4-Butoxyphenyl)acetamide is best understood by contrasting it with its parent, Bufexamac.

-

Bufexamac (Parent): The hydroxamic acid group acts as a metal chelator, inhibiting metalloenzymes such as Histone Deacetylases (HDACs) and 5-Lipoxygenase (5-LOX) . This chelation is central to its anti-inflammatory mechanism.

-

The Amide (Impurity D): The conversion to a primary amide removes the metal-chelating capability (

group lost).-

Consequence: Loss of potent HDAC/LOX inhibition.

-

Gain: Increased stability and potential for blood-brain barrier (BBB) penetration due to the neutral amide functionality. The molecule shifts towards a "local anesthetic" pharmacophore (resembling lidocaine-like sodium channel blockers) rather than an enzyme inhibitor.

-

Mechanism of Action (Predicted & Observed)

-

Sodium Channel Modulation: The structural motif (lipophilic aromatic ring + linker + amide) aligns with the pharmacophore of voltage-gated sodium channel blockers. This suggests potential analgesic or anticonvulsant properties, albeit likely weaker than specialized agents.

-

Contact Sensitization (Haptenization): Bufexamac was withdrawn in the EU due to severe contact dermatitis.[4] The amide analog retains the 4-butoxyphenyl moiety, which is implicated in forming quinone-methide intermediates that haptenize skin proteins. Researchers must handle this compound as a potential potent sensitizer .

Visualization: Metabolic & SAR Pathway

The following diagram illustrates the structural relationship and metabolic conversion between Bufexamac and its amide analog.

Figure 1: Metabolic relationship showing the reduction of Bufexamac to the Amide and the shared pathway to sensitization via quinone methide formation.

Part 3: Experimental Protocols

Synthesis of 2-(4-Butoxyphenyl)acetamide

Context: This protocol converts 4-butoxyphenylacetic acid to the amide via an acid chloride intermediate. This is the standard method for generating high-purity reference standards.

Reagents:

-

4-Butoxyphenylacetic acid (1.0 eq)

-

Thionyl chloride (

) (1.5 eq) -

Ammonium hydroxide (

, 28-30%) (Excess) -

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

-

Activation: Dissolve 4-butoxyphenylacetic acid in anhydrous DCM under nitrogen atmosphere.

-

Chlorination: Add thionyl chloride dropwise at 0°C. Add a catalytic amount of DMF (1 drop).

-

Reflux: Heat to reflux for 2 hours. Monitor by TLC for disappearance of acid.

-

Evaporation: Evaporate solvent and excess

under reduced pressure to yield the crude acid chloride (yellow oil). -

Amidation: Re-dissolve the oil in minimal dry DCM. Add dropwise to a stirred, cooled (0°C) solution of concentrated ammonium hydroxide.

-

Precipitation: Stir for 1 hour. The amide will precipitate as a white solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

In Vitro Cell Migration Assay (Chemoattractant Validation)

Context: To verify supplier claims of chemoattractant activity, use a modified Boyden Chamber assay.

Workflow Diagram:

Figure 2: Workflow for assessing chemoattractant potential using a transwell system.

Protocol Notes:

-

Positive Control: fMLP (10 nM) for neutrophils.

-

Negative Control: Vehicle (DMSO < 0.1%).

-

Readout: Stain migrated cells with Crystal Violet or Calcein-AM and quantify fluorescence/absorbance.

Part 4: Analytical Data Summary

The following table summarizes the physicochemical properties critical for identification and assay development.

| Parameter | Value/Characteristic | Relevance |

| Appearance | White to off-white crystalline solid | QC Visual Inspection |

| Melting Point | 185 - 187°C | Purity verification |

| Solubility | DMSO, Ethanol, Methanol | Stock solution preparation (20 mM) |

| LogP (Predicted) | ~1.9 - 2.1 | Moderate lipophilicity; good membrane permeability |

| UV Max | ~275 nm | HPLC detection wavelength |

| Mass Spectrum | [M+H]+ = 208.13 | LC-MS Identification |

Part 5: References

-

European Pharmacopoeia (Ph.[1] Eur.). Bufexamac Monograph: Impurity D.[1][2][3][6] (Defines the compound as a regulated impurity in pharmaceutical preparations).

-

PubChem Compound Summary. CID 76952: 4-Butoxybenzeneacetamide. National Library of Medicine. Link

-

Guide to Pharmacology. Bufexamac Ligand Page. (Discusses the parent compound's HDAC/COX inhibition and withdrawal due to sensitization). Link

-

CymitQuimica/ChemicalBook. Product Data Sheet: 2-(4-Butoxyphenyl)acetamide.[1][2][3][7] (Source of chemoattractant application claims). Link

-

ResearchGate. Synthesis and biological activity of phenylacetamide derivatives. (General context on the antimicrobial/analgesic pharmacophore of phenylacetamides). Link

Sources

- 1. (4-BUTOXYPHENYL)ACETAMIDE | 3413-59-0 [chemicalbook.com]

- 2. CAS 3413-59-0: Butoxyphenylacetamide; 98% | CymitQuimica [cymitquimica.com]

- 3. 4-Butoxybenzeneacetamide | C12H17NO2 | CID 76952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bufexamac | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. mdpi.com [mdpi.com]

- 6. Making sure you're not a bot! [macau.uni-kiel.de]

- 7. CAS 3413-59-0: Butoxyphenylacetamid; 98% | CymitQuimica [cymitquimica.com]

2-(4-Butoxyphenyl)acetamide mechanism of action speculation

This technical guide provides an in-depth analysis of 2-(4-Butoxyphenyl)acetamide (CAS: 3413-59-0).[1][2][3]

Executive Summary & Chemical Distinction Before proceeding, a critical structural distinction must be established to ensure scientific accuracy.[2][3]

-

Target Compound: 2-(4-Butoxyphenyl)acetamide (also known as 4-Butoxybenzeneacetamide or Bufexamac Impurity D).[1][2][3] This is a phenylacetic acid derivative.[2][3]

-

Common Confusion: It is frequently confused with N-(4-Butoxyphenyl)acetamide (Butacetin), which is an acetanilide/aniline derivative.[1][2][3]

-

Significance: The target compound is the primary amide metabolite and degradation product of Bufexamac (a histone deacetylase and COX inhibitor).[2][3] Its mechanism of action (MoA) is distinct from its parent compound due to the loss of the zinc-binding hydroxamic acid moiety.[1][2][3]

Pharmacodynamics, Structural Activity, and Experimental Validation[1][2][3]

Structural Pharmacophore & SAR Analysis[1][2][4]

The biological activity of 2-(4-Butoxyphenyl)acetamide is dictated by three pharmacophoric elements. Unlike Bufexamac, which utilizes a hydroxamic acid headgroup to chelate zinc in metalloenzymes (like HDACs), the acetamide variant acts via steric occlusion and membrane modulation.[2][3]

| Structural Domain | Chemical Feature | Biological Function (Speculative/SAR-Based) |

| Lipophilic Tail | p-Butoxy chain ( | Increases LogP (~1.9), facilitating Blood-Brain Barrier (BBB) penetration and intercalation into lipid bilayers.[1][2][3] Critical for Voltage-Gated Sodium Channel (VGSC) blockade.[1][2][3] |

| Aromatic Core | Phenyl Ring | Provides |

| Polar Head | Primary Acetamide ( | Acts as a hydrogen bond donor/acceptor.[1][2][3] Crucially, it lacks the ionization potential and metal-chelating ability of the hydroxamic acid parent, rendering it inactive against HDACs but active in allosteric sites.[2][3] |

Mechanism of Action (MoA)

The mechanism of 2-(4-Butoxyphenyl)acetamide is best understood as a polypharmacological shift from the parent drug Bufexamac.[1][2][3]

Pathway A: Voltage-Gated Sodium Channel (NaV) Inhibition (Primary Neuromodulation)

Phenylacetamide derivatives are structurally homologous to established anticonvulsants (e.g., bioactive metabolites of felbamate or related benzylamides).[1][2][3]

-

State-Dependent Blockade: The lipophilic butoxy tail anchors the molecule near the inner vestibule of the NaV channel (specifically NaV1.7 or NaV1.8 subtypes associated with nociception).[2][3]

-

Stabilization: The acetamide headgroup stabilizes the channel in the inactivated state, preventing repetitive neuronal firing.[2][3]

-

Result: Antinociception without the anti-inflammatory potency of COX inhibition.[2][3]

Pathway B: Competitive COX Occupancy (Pseudo-Inhibition)

Bufexamac inhibits Cyclooxygenase (COX) via its hydroxamic acid group.[1][2][3] The amide derivative retains the "shape" but loses the "warhead."[2][3]

-

Steric Entry: The molecule enters the hydrophobic arachidonic acid binding tunnel of COX-2.[1][2][3]

-

Occupancy: It occupies the active site via hydrophobic interactions (butoxy tail) but cannot effectively reduce the heme peroxidase active site (lacking the redox-active hydroxamate).[2][3]

-

Effect: It acts as a weak competitive antagonist, potentially modulating the efficacy of other NSAIDs if present as an impurity.[2][3]

Pathway C: The "Negative Control" Mechanism (HDAC Silencing)

Bufexamac is a Class IIb HDAC inhibitor.[2][3] The conversion to 2-(4-Butoxyphenyl)acetamide destroys this activity.[1][2][3]

-

Mechanism: HDACs require a zinc-binding group (ZBG) to catalyze deacetylation.[1][2][3] The primary amide cannot chelate the

ion in the catalytic pocket.[2][3] -

Utility: In experimental pharmacology, this compound serves as the perfect negative control to prove that a biological effect of Bufexamac is due to HDAC inhibition rather than off-target toxicity.[1][2][3]

Visualizing the Mechanism

The following diagram illustrates the divergence in signaling pathways between the parent drug (Bufexamac) and the target amide derivative.[2][3]

Caption: Divergent pharmacodynamics of 2-(4-Butoxyphenyl)acetamide. Note the loss of HDAC activity (grey) compared to retained NaV modulation (red/green).[1][2][3]

Experimental Protocols

To validate the mechanisms described above, the following self-validating protocols are recommended.

Protocol A: Isolation & Purification (From Bufexamac)

Since this compound is a degradation product (Impurity D), researchers often need to isolate it to verify purity of Bufexamac stocks.[2][3]

-

Dissolution: Dissolve 100 mg of crude Bufexamac in 10 mL Methanol.

-

Thermal Degradation (Generation): Reflux at 80°C for 4 hours under acidic conditions (0.1 M HCl) to force hydrolysis of the hydroxamic acid to the amide.

-

Separation (HPLC):

-

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[1][2][3]

-

Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v).[1][2][3]

-

Retention Time: Bufexamac elutes first; 2-(4-Butoxyphenyl)acetamide elutes later due to higher lipophilicity (check standard, approx relative retention 1.5).[1][2][3]

-

Protocol B: Differential HDAC Inhibition Assay

This protocol validates the "Negative Control" hypothesis.[2][3]

-

Reagents: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Recombinant HDAC6 enzyme.[1][2][3]

-

Preparation: Prepare 10 mM stocks of Bufexamac (Positive Control) and 2-(4-Butoxyphenyl)acetamide (Test) in DMSO.

-

Incubation:

-

Readout: Measure fluorescence (Ex 360nm / Em 460nm) after 30 mins.

-

Validation Criteria: Well B must show >50% inhibition. Well C must show <5% inhibition (comparable to Vehicle).[2][3] If Well C shows inhibition, the sample is contaminated with the parent hydroxamic acid.[2][3]

Quantitative Data Summary

| Property | Value | Source/Method | Implications |

| Molecular Weight | 207.27 g/mol | Calculated | Small molecule, high bioavailability.[1][2][3] |

| LogP | ~1.89 - 2.2 | Predicted (ChemAxon/PubChem) | Moderate lipophilicity; CNS penetrant.[1][2][3] |

| HDAC IC50 | > 100 µM | Experimental (Inferred) | Inactive against histone deacetylases.[1][2][3] |

| COX-2 IC50 | High µM range | SAR Inference | Weak/Partial binding compared to NSAIDs.[1][2][3] |

| Melting Point | 185-187°C | Experimental | High thermal stability (unlike Bufexamac).[1][2][3] |

References

-

European Pharmacopoeia Commission. (2024).[2][3] Bufexamac Monograph: Impurity D (2-(4-Butoxyphenyl)acetamide).[1][2][3] European Directorate for the Quality of Medicines.[2][3] [1][2][3]

-

PubChem. (2025).[2][3][4] Compound Summary: 2-(4-Butoxyphenyl)acetamide (CAS 3413-59-0).[1][2][3][5] National Center for Biotechnology Information.[2][3] [1][2][3]

-

Miceli, M., et al. (2011).[2][3] Structure-Activity Relationships of Phenylacetamide Derivatives as Sodium Channel Blockers.[1][2][3] Journal of Medicinal Chemistry.[2][3] (Cited for SAR homology).[2][3][5] [1][2][3]

-

Lemoine, R.C., et al. (2006).[2][3] Stability and degradation of hydroxamic acid derivatives in solution.[2][3] Journal of Pharmaceutical Sciences.[2][3] (Cited for degradation pathway).[2][3]

Sources

- 1. (4-BUTOXYPHENYL)ACETAMIDE | 3413-59-0 [chemicalbook.com]

- 2. 4-Butoxybenzeneacetamide | C12H17NO2 | CID 76952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetamide, N-(4-butoxyphenyl)- | C12H17NO2 | CID 90165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-Methoxyphenyl)acetamide | C9H11NO2 | CID 241868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

Technical Guide: Characterization and Control of Bufexamac Impurity D

Topic: 2-(4-Butoxyphenyl)acetamide as a Bufexamac Impurity Content Type: Technical Whitepaper / Impurity Profiling Guide Audience: Pharmaceutical Scientists, Process Chemists, and QC Analysts[1]

Executive Summary

In the synthesis and stability profiling of Bufexamac (a non-steroidal anti-inflammatory drug), the isolation and control of related substances are critical for regulatory compliance (EP Monograph 1179) and safety. 2-(4-Butoxyphenyl)acetamide (identified as Impurity D in the European Pharmacopoeia) represents a specific process-related impurity that shares a close structural homology with the active pharmaceutical ingredient (API).[1]

This guide provides a definitive technical analysis of Impurity D, detailing its mechanistic origin during the hydroxaminolysis process, establishing a robust analytical control strategy, and outlining a synthesis protocol for reference standard generation.

Compound Profile

| Property | Detail |

| Common Name | Bufexamac Impurity D |

| Chemical Name | 2-(4-Butoxyphenyl)acetamide |

| CAS Number | 3413-59-0 |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| Relationship to API | Primary amide analog (De-hydroxy Bufexamac) |

| Regulatory Status | EP Specified Impurity |

Mechanistic Origin: The Aminolysis Competition

To control Impurity D, one must understand the kinetics of its formation. Bufexamac is synthesized via the hydroxaminolysis of an ester precursor (typically methyl 2-(4-butoxyphenyl)acetate) using hydroxylamine (

The Chemical Pathway

The formation of Impurity D is not typically a degradation pathway of the final API but a competitive nucleophilic substitution during synthesis.

-

Intended Reaction: The ester reacts with hydroxylamine to form the hydroxamic acid (Bufexamac).

-

Impurity Pathway: Hydroxylamine reagents (e.g.,

) often contain trace amounts of ammonia (

Pathway Visualization

The following diagram illustrates the competitive kinetics governing the formation of the API versus Impurity D.

Figure 1: Competitive nucleophilic pathways yielding Bufexamac and Impurity D.[1]

Analytical Architecture: A Self-Validating Protocol

Detecting Impurity D requires a separation method capable of distinguishing the hydroxamic acid (API) from the primary amide (Impurity D).[1] These moieties have similar polarities but distinct hydrogen-bonding capabilities.[1]

HPLC Method Strategy

The primary amide (Impurity D) is generally less acidic and slightly less polar than the hydroxamic acid (Bufexamac) in acidic mobile phases, leading to a longer retention time (RRT > 1.0) on C18 columns.[1][2][3]

Recommended Chromatographic Conditions

-

Column: End-capped C18 (e.g., Inertsil ODS-3 or equivalent), 250 mm x 4.6 mm, 5 µm.[1][2]

-

Mobile Phase A: Phosphate buffer pH 3.0 (Suppresses ionization of the hydroxamic acid, sharpening the peak).

-

Mode: Gradient elution (Start high aqueous to separate polar acid impurities, ramp organic to elute Amide/Ester).

-

Detection: UV at 220 nm (Amide carbonyl absorption) or 254 nm (Aromatic ring).[1]

-

Flow Rate: 1.0 - 1.5 mL/min.[1]

System Suitability & Logic

To ensure data integrity, the analytical sequence must be self-validating.[1] The following logic gate ensures that Impurity D is correctly identified and not confused with the ester (Impurity B).

Figure 2: Analytical decision tree for impurity identification based on Relative Retention Time (RRT).

Synthesis of Reference Standard

For accurate quantitation (w/w%), a high-purity reference standard of Impurity D is required.[1] Do not rely on isolating it from the API matrix. The following protocol yields high-purity 2-(4-butoxyphenyl)acetamide.

Protocol: Direct Amidation via Acid Chloride

Objective: Convert 4-butoxyphenylacetic acid (Impurity A) to 2-(4-butoxyphenyl)acetamide (Impurity D).

-

Activation:

-

Dissolve 10.0 g of 4-butoxyphenylacetic acid (CAS 4547-57-3) in 100 mL of anhydrous dichloromethane (DCM).[1]

-

Add catalytic DMF (2 drops).[1]

-

Slowly add 1.2 equivalents of Thionyl Chloride (

) or Oxalyl Chloride at 0°C.[1] -

Reflux for 2 hours until gas evolution ceases (Formation of Acid Chloride).

-

Evaporate solvent/excess reagent to dryness under vacuum (Critical to remove HCl).[1]

-

-

Amidation:

-

Re-dissolve the residue in anhydrous DCM.

-

Cool to 0°C.[1]

-

Bubble anhydrous Ammonia gas (

) through the solution or add concentrated aqueous ammonium hydroxide dropwise (if biphasic conditions are managed).[1] -

Stir for 1 hour. The amide will precipitate or remain in the organic layer depending on solvent choice.

-

-

Purification:

Control Strategy & Limits

Process Control

The presence of Impurity D is a direct indicator of Ammonia contamination in the hydroxylamine reagent or thermal stress during the reaction.

-

Reagent Quality: Use Hydroxylamine Hydrochloride with a specified low limit for Ammonium (

). -

pH Management: Maintain pH control during the coupling reaction. At high pH, ammonia becomes more nucleophilic.

-

Temperature: Avoid excessive heating during the hydroxaminolysis step, which can favor the thermodynamic amide product over the kinetic hydroxamic acid product.

Regulatory Limits (ICH Q3A/B)

As a known impurity in the EP monograph:

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10%

-

Qualification Threshold: 0.15% (Unless specific safety data dictates lower limits).[1]

References

-

European Pharmacopoeia (Ph.[1][6][7][2][8] Eur.) . Monograph 1179: Bufexamac. European Directorate for the Quality of Medicines & HealthCare (EDQM). [1]

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 76952: 2-(4-Butoxyphenyl)acetamide.[1] PubChem.[1][8][9] [1]

-

Kamata, K., & Akiyama, K. (1986).[10] Determination of bufexamac in cream and ointment by high-performance liquid chromatography. Journal of Chromatography A, 370, 344-347.

-

Podolska, M., et al. (2014). HPLC Method for Identification and Quantification of Three Active Substances in a Dermatological Preparation. Acta Poloniae Pharmaceutica, 71(5), 709-719.[1][2]

Sources

- 1. 4-Butoxybenzeneacetamide | C12H17NO2 | CID 76952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ptfarm.pl [ptfarm.pl]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. (4-BUTOXYPHENYL)ACETAMIDE | 3413-59-0 [chemicalbook.com]

- 6. Bufexamac impurity D EP Reference Standard CAS 3413-59-0 Sigma Aldrich [sigmaaldrich.com]

- 7. 4-ブトキシフェニル酢酸 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 8. Bufexamac | C12H17NO3 | CID 2466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Acetamide, N-(4-butoxyphenyl)- | C12H17NO2 | CID 90165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Determination of bufexamac in cream and ointment by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Part 1: Historical Context & Structural Significance

[1]

The history of 2-(4-Butoxyphenyl)acetamide is inextricably linked to the "Gold Rush" of NSAID discovery in the 1960s and 70s.[1] Following the success of salicylates, pharmaceutical research pivoted toward arylalkanoic acids (e.g., Ibuprofen, Diclofenac).[1]

-

The Lipophilic Tail: The addition of a butoxy group at the para-position of the phenyl ring was a strategic design choice to increase lipophilicity, facilitating transdermal absorption.[1] This scaffold led to the development of Bufexamac (the hydroxamic acid derivative), a potent topical anti-inflammatory.[1]

-

The Amide Pivot: 2-(4-Butoxyphenyl)acetamide represents the primary amide analog of the active drug. In the synthetic pathway, it acts as the stable precursor to the reactive hydroxamic acid.[1] In biological systems, it appears as a metabolite where the labile N-O bond of Bufexamac is reduced or hydrolyzed.[1]

-

Regulatory Withdrawal: Bufexamac was withdrawn from European markets (2010) due to severe contact dermatitis.[1] Understanding the amide (Impurity D) is crucial for forensic analysis of these formulations, as it often remains detectable long after the parent drug has degraded.[1]

Part 2: Chemical Synthesis & Reaction Pathways[1]

The synthesis of 2-(4-Butoxyphenyl)acetamide typically follows the Willgerodt-Kindler modification or direct amidation of the corresponding phenylacetic acid.[1]

The Synthetic Workflow

The industrial route generally proceeds from 4-butoxyphenol, building the carbon skeleton via chloromethylation and cyanation, or via rearrangement of acetophenones.[1]

DOT Diagram 1: Synthetic & Metabolic Pathway This diagram maps the conversion of the precursor acid to the amide (Impurity D) and its subsequent conversion to the active pharmaceutical ingredient (Bufexamac), alongside the degradation loop.

Caption: Synthesis of Impurity D from the acid precursor and its relationship to the active drug Bufexamac.[2]

Detailed Protocol: Amidation via Acid Chloride

Note: This protocol is adapted for laboratory-scale synthesis (10g scale).

-

Activation: Charge a round-bottom flask with 10.0 g of 4-butoxyphenylacetic acid (Impurity A). Add 30 mL of thionyl chloride (

) and a catalytic drop of DMF.[1] -

Reflux: Heat to reflux (approx. 75°C) for 2 hours until gas evolution (

, -

Isolation: Evaporate excess thionyl chloride under reduced pressure to yield the yellow oily acid chloride .[1]

-

Amidation: Dissolve the residue in dry dichloromethane (DCM). Add this solution dropwise to a stirred, cooled (0°C) solution of concentrated aqueous ammonia (25%) or anhydrous ammonia in dioxane.

-

Precipitation: The amide will precipitate as a white solid.[1] Filter, wash with water (to remove ammonium chloride), and recrystallize from ethanol.[1]

-

Target Yield: >85%

-

Melting Point: 185–187°C[1]

-

Part 3: Analytical Profiling & Quality Control[1]

In the context of the European Pharmacopoeia (EP), 2-(4-Butoxyphenyl)acetamide is controlled as Impurity D .[1][2] Its detection is vital because primary amides are often pharmacologically inactive but can signal formulation instability.[1]

HPLC Methodology (Reverse Phase)

Separation is achieved based on the polarity difference between the carboxylic acid (most polar), the hydroxamic acid (intermediate), and the amide (less polar/neutral).

| Parameter | Specification |

| Column | C18 (Octadecylsilyl silica gel), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Phosphate Buffer (pH 3.5) : Acetonitrile (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 275 nm (Aromatic absorption) |

| Retention Order | Impurity A (Acid) < Bufexamac < Impurity D (Amide) |

DOT Diagram 2: HPLC Retention Logic Visualizing the separation logic based on polarity and functional group interaction with the C18 stationary phase.

Caption: Chromatographic elution order on a standard C18 column. The amide (Impurity D) is the most retained species.

Part 4: Pharmacological & Toxicological Profile[1]

Biological Activity

While the parent drug (Bufexamac) is a COX inhibitor and HDAC inhibitor, the amide (2-(4-Butoxyphenyl)acetamide) exhibits distinct properties:

-

Chemoattractant Activity: Research indicates the amide possesses chemoattractant properties in vitro, capable of inducing cell migration via G-protein coupled receptors (GPCRs).[1] This is a distinct, non-COX mediated pathway.[1]

-

Metabolic Stability: The amide bond is significantly more stable against hydrolysis than the hydroxamic acid bond of Bufexamac.[1] In vivo, the amide often represents the "terminal" metabolite before ring oxidation occurs.[1]

Toxicology & Safety (GHS)[1]

-

Acute Toxicity: Classified as H302 (Harmful if swallowed) .[1][2]

-

Sensitization: Unlike Bufexamac, which is a notorious contact sensitizer (causing severe allergic contact dermatitis), the amide is generally considered less sensitizing.[1] The sensitization is attributed to the ability of the hydroxamic acid moiety to form radical species or bind to skin proteins (haptenization).[1] The amide serves as a negative control in sensitization assays to prove the pharmacophore's role in toxicity.[1]

References

-

European Directorate for the Quality of Medicines (EDQM). Bufexamac Impurity D - European Pharmacopoeia Reference Standard.[1] Retrieved from [1]

-

PubChem. 2-(4-Butoxyphenyl)acetamide (Compound).[1][2] National Library of Medicine.[1] Retrieved from [1]

-

ChemicalBook. (4-Butoxyphenyl)acetamide Properties and Safety. Retrieved from [1]

-

Guide to Pharmacology. Bufexamac Ligand Page (Metabolism & Structure). IUPHAR/BPS.[1] Retrieved from [1]

-

Biosynth. (4-Butoxyphenyl)acetamide Product Description (Chemoattractant activity). Retrieved from

Safety, handling, and MSDS for 2-(4-Butoxyphenyl)acetamide

This technical guide provides a comprehensive analysis of 2-(4-Butoxyphenyl)acetamide , a critical pharmaceutical intermediate and known impurity in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Bufexamac.[1][2]

Identity, Safety Architecture, and Analytical Validation[1][2]

CAS Registry Number: 3413-59-0 Synonyms: 4-Butoxybenzeneacetamide; Bufexamac Impurity D; 2-(p-Butoxyphenyl)acetamide.[1][2][3] Molecular Formula: C₁₂H₁₇NO₂ Molecular Weight: 207.27 g/mol [1][2][3][4][5]

Molecular Architecture & Isomeric Distinction[1][2]

For drug development professionals, precise structural identification is paramount.[1][2] 2-(4-Butoxyphenyl)acetamide is frequently confused with its structural isomer, N-(4-butoxyphenyl)acetamide (4'-Butoxyacetanilide).[1][2] This distinction is critical as their toxicological profiles and metabolic pathways differ significantly.[1][2]

-

Target Compound (CAS 3413-59-0): A phenylacetic acid derivative where the amide nitrogen is terminal (primary amide).[1][2] It functions primarily as a synthesis impurity or intermediate.[1][2]

-

Isomer (CAS 23563-26-0): An aniline derivative (ether of paracetamol).[1][2] It possesses analgesic properties but carries risks of hematological toxicity typical of acetanilides.[1][2]

Structural Visualization

The following diagram illustrates the critical structural difference and the formation pathway of the target compound as a byproduct in hydroxamic acid synthesis.

Figure 1: Genesis of 2-(4-Butoxyphenyl)acetamide as a process impurity (Impurity D) versus its therapeutic target and structural isomer.[1][2][3][4][5][6]

Hazard Profiling & GHS Classification

While often handled in milligram quantities as a reference standard, 2-(4-Butoxyphenyl)acetamide poses specific acute risks.[1][2] The following data is synthesized from European Pharmacopoeia (EP) standards and aggregated GHS notifications.

Core Hazards

| Hazard Class | Category | H-Code | Statement |

| Acute Toxicity (Oral) | Category 4 | H302 | Harmful if swallowed.[1][2] |

| Skin Irritation | Category 2 | H315 | Causes skin irritation.[1][2][4][7] |

| Eye Irritation | Category 2A | H319 | Causes serious eye irritation.[1][2] |

| STOT (Single Exp) | Category 3 | H335 | May cause respiratory irritation.[1][2][4][7] |

Toxicological Context

Unlike its hydroxamic acid parent (Bufexamac), which is a potent contact sensitizer leading to severe allergic contact dermatitis, the amide derivative (Impurity D) is generally less reactive.[1][2] However, it retains the potential for central nervous system depression at high doses, a trait common to lipophilic phenylacetamides.[1][2]

Critical Handling Note: Treat as a potential bioactive agent.[1][2] Avoid inhalation of dusts, as the acetamide moiety allows for rapid absorption across mucous membranes.[1][2]

Handling, Storage, & Stability Protocols

This protocol ensures the integrity of the reference standard for analytical use (HPLC/NMR).[1][2]

Physicochemical Properties[1][2][3][6]

-

Solubility Profile:

Storage Ecosystem

To prevent hydrolysis back to the parent acid or oxidative degradation:

-

Environment: Store under inert atmosphere (Argon/Nitrogen) if possible, though air-stable in short term.

-

Temperature: Refrigerate at 2–8 °C .

-

Container: Amber glass vials with PTFE-lined caps to prevent plasticizer leaching and UV degradation.[1][2]

Analytical Verification (Self-Validating System)[1][2]

In drug development, verifying the absence of this impurity is a regulatory requirement.[1][2] The following workflow establishes a self-validating identification system using HPLC-UV.

HPLC Method for Impurity Detection

Objective: Separate 2-(4-Butoxyphenyl)acetamide from Bufexamac and 4-butoxyphenylacetic acid.[1][2]

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[2]

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 220 nm (Amide absorption) and 275 nm (Aromatic ring).[1][2]

Validation Criteria (Pass/Fail):

-

Retention Time (RT): The amide is less polar than the hydroxamic acid (Bufexamac) but more polar than the butyl-ether precursor.[1][2]

-

Resolution (Rs): Rs > 2.0 between Bufexamac peak and Impurity D peak.

Spectroscopic Confirmation (NMR)

To distinguish from the N-(4-butoxyphenyl) isomer:

-

1H NMR (DMSO-d6): Look for the methylene singlet (

) connecting the phenyl ring to the carbonyl.[1][2] -

Causality: The presence of the methylene singlet unequivocally confirms the phenylacetamide skeleton, ruling out the acetanilide structure.[1][2]

Emergency Response & First Aid

In the event of exposure in a research setting, the following immediate actions are required.

Exposure Response Matrix

| Route | Immediate Action | Rationale |

| Inhalation | Move to fresh air.[1][2][4][7] If breathing is labored, administer oxygen.[1][2][7] | Prevent systemic absorption via alveoli; acetamides can be CNS depressants.[1][2] |

| Skin Contact | Wash with soap and water for 15 min.[1][2] Do NOT use alcohol. | Alcohol increases vasodilation and may enhance transdermal absorption of the lipophilic compound.[1][2] |

| Eye Contact | Flush with saline/water for 15 min.[1][2] Lift eyelids.[1][2][7] | Mechanical removal of crystals to prevent corneal abrasion and chemical burns.[1][2] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call Poison Control. | Risk of aspiration.[1][2][6] Oral toxicity is the primary hazard (H302).[1][2] |

Spill Management

-

PPE: Nitrile gloves (double gloved recommended), lab coat, P95/N95 particulate respirator.[1][2]

-

Containment: Do not dry sweep.[1][2] Wet the powder with a mist of water or inert oil to prevent dust generation.[1][2]

-

Cleanup: Scoop into a hazardous waste container labeled "Toxic Organic Solid." Clean surface with a detergent solution, followed by an acetone wipe.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76952, 4-Butoxybenzeneacetamide. Retrieved January 29, 2026 from [Link][1][2]

-

European Pharmacopoeia (Ph.[1][2][6] Eur.). Bufexamac Monograph: Impurity D.[1][2][3][6] (Reference for impurity classification in pharmaceutical analysis).

Sources

- 1. 4-Butoxybenzeneacetamide | C12H17NO2 | CID 76952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetamide, N-(4-butoxyphenyl)- | C12H17NO2 | CID 90165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4-BUTOXYPHENYL)ACETAMIDE | 3413-59-0 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. chemscene.com [chemscene.com]

- 6. (4-BUTOXYPHENYL)ACETAMIDE CAS#: 3413-59-0 [m.chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(4-Butoxyphenyl)acetamide

[1][2]

Introduction & Significance

2-(4-Butoxyphenyl)acetamide (CAS: 3413-59-0) is a critical process-related impurity and degradation product often associated with the synthesis of aryl-alkoxy pharmaceutical compounds, most notably Bufexamac (where it is designated as Impurity D in the European Pharmacopoeia).[1][2]

From a chromatographic perspective, this molecule presents specific challenges:

-

Structural Dualities: It possesses a lipophilic butoxy tail (LogP ~2.[1][2]2) and a polar primary amide head group.[1][2] This amphiphilic nature requires a balanced stationary phase to prevent peak tailing (caused by the amide) while ensuring adequate retention (driven by the butoxy group).[1][2]

-

Detection Limits: As an impurity, it must be quantifiable at trace levels (typically <0.10% relative to the API), requiring a method with high signal-to-noise ratio.

-

Critical Separation: It must be baseline resolved from its hydrolysis product (4-butoxyphenylacetic acid) and the parent API.[1][2]

This Application Note outlines a robust, self-validating Reversed-Phase HPLC (RP-HPLC) protocol designed for the specific physicochemical profile of 2-(4-Butoxyphenyl)acetamide.

Physicochemical Profiling & Method Strategy

Before method scouting, we analyze the analyte's properties to dictate the experimental design.[2]

| Property | Value | Chromatographic Implication |

| Molecular Weight | 207.27 g/mol | Suitable for standard HPLC-UV; LC-MS compatible.[1][2] |

| LogP (Octanol/Water) | ~2.2 (Experimental) | Moderately lipophilic.[1][2] Requires ~30-50% organic modifier for elution.[1][2] |

| pKa | ~15 (Amide), Neutral at pH 2-8 | pH selection is driven by impurities, not the analyte itself.[1][2] Acidic pH is preferred to suppress silanol activity.[1][2] |

| UV Max | ~225 nm, ~275 nm | 225 nm offers higher sensitivity; 275 nm offers higher selectivity against non-aromatic solvents.[1][2] |

Method Development Workflow

The following decision tree illustrates the logic applied to arrive at the final protocol.

Figure 1: Strategic workflow for developing the 2-(4-Butoxyphenyl)acetamide analytical method.

Experimental Protocol

Instrumentation & Reagents[1][2][3]

-

LC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Diode Array Detector (DAD).

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex C18.[1][2]

-

Reagents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Orthophosphoric Acid (85%), Potassium Dihydrogen Phosphate.[1][2]

Preparation of Solutions

-

Buffer Preparation (pH 3.0): Dissolve 1.36 g of KH₂PO₄ in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute orthophosphoric acid. Filter through 0.22 µm membrane.[1][2]

-

Standard Stock Solution: Accurately weigh 20 mg of 2-(4-Butoxyphenyl)acetamide reference standard into a 100 mL volumetric flask. Dissolve in 50:50 ACN:Water.[1][2] (Conc: 200 µg/mL).[1][2]

-

Sensitivity Solution (LOQ): Dilute Stock Solution to 0.1 µg/mL (0.05% level).

Chromatographic Conditions (The "Recipe")

| Parameter | Condition | Technical Justification |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 | Acidic pH suppresses ionization of potential acidic impurities (e.g., acetic acid derivatives) ensuring they do not co-elute.[1][2] |

| Mobile Phase B | Acetonitrile (100%) | ACN provides sharper peaks than Methanol for aromatic amides due to lower viscosity and better dipole interactions.[1][2] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.[1][2] |

| Column Temp | 30°C | Controls viscosity and mass transfer kinetics; ensures retention time reproducibility.[1][2] |

| Detection | UV at 225 nm | The amide bond absorbs strongly here.[1][2] 254 nm is an alternative if solvent cutoff is an issue.[1][2] |

| Injection Vol | 10 µL | Standard volume to prevent column overload while maintaining sensitivity. |

Gradient Program

The butoxy group makes the molecule "sticky."[1][2] An isocratic run at low organic would take too long; high organic would elute it at the void volume.[1][2] A gradient is essential.[1][2]

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 80 | 20 | Initial equilibration. |

| 2.00 | 80 | 20 | Isocratic hold to elute polar matrix.[1][2] |

| 12.00 | 20 | 80 | Linear ramp to elute the lipophilic analyte. |

| 15.00 | 20 | 80 | Wash step to remove highly lipophilic dimers. |

| 15.10 | 80 | 20 | Return to initial.[1][2] |

| 20.00 | 80 | 20 | Re-equilibration (Critical).[1][2] |

Method Optimization & Troubleshooting

Addressing Peak Tailing (The Amide Effect)

Observation: You may observe a tailing factor (Tf) > 1.5.[1][2] Root Cause: Interaction between the amide nitrogen (lone pair electrons) and residual silanols on the silica support. Corrective Action:

-

Lower pH: Ensure buffer is pH < 3.0. This protonates silanols (Si-OH), preventing H-bonding with the analyte.[1][2]

-

Column Switch: Move to a "Hybrid" particle column (e.g., Waters XBridge) which has fewer surface silanols.[1][2]

Resolution from Hydrolysis Product

Scenario: The sample contains 2-(4-Butoxyphenyl)acetic acid (the hydrolysis degradant).[1][2] Mechanism: At pH 3.0, the acid (pKa ~4.[2]5) is partially suppressed but may elute earlier than the amide.[1][2] Protocol Adjustment: If resolution < 2.0, decrease the initial %B from 20% to 15%. This increases the retention of the neutral amide more than the partially ionized acid.[2]

Validation Parameters (ICH Q2(R2) Compliant)

To ensure scientific integrity, the method must be validated.[2][3] The following acceptance criteria are derived from ICH Q2(R2) guidelines.

| Validation Parameter | Methodology | Acceptance Criteria |

| System Suitability | 5 replicate injections of Standard Solution. | RSD of Area < 2.0%; Tailing Factor < 1.5; Theoretical Plates > 5000.[1][2] |

| Specificity | Inject blank, placebo, and spiked sample.[2] | No interference at the retention time of the analyte.[1][2] |

| Linearity | 5 concentration levels (from LOQ to 150% of target). | Correlation Coefficient (R²) ≥ 0.999.[1][2] |

| Accuracy (Recovery) | Spike samples at 50%, 100%, 150% levels. | Mean recovery 98.0% – 102.0%.[1][2] |

| Precision | 6 independent preparations of the sample. | RSD < 2.0%.[1][2] |

| LOD / LOQ | Based on Signal-to-Noise (S/N) ratio. | LOD (S/N ~3); LOQ (S/N ~10).[1][2] |

References

-

ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2][4] [Link]

-

National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 90165, N-(4-Butoxyphenyl)acetamide.[1][2] [Link][1][2]

-

European Pharmacopoeia (Ph.[1][2] Eur.). (2023).[1][2] Bufexamac Monograph 01/2008:1179.[1][2] (Reference for Impurity D classification). [Link][1][2]

Derivatization of 2-(4-Butoxyphenyl)acetamide for enhanced detection

Application Note: High-Sensitivity Quantification of 2-(4-Butoxyphenyl)acetamide via TMS-Derivatization GC-MS

Part 1: Executive Summary & Scientific Context

Target Analyte: 2-(4-Butoxyphenyl)acetamide (CAS: 3413-59-0)

Synonyms: 4-Butoxybenzeneacetamide; Bufexamac Impurity D.

Molecular Formula:

The Analytical Challenge:

2-(4-Butoxyphenyl)acetamide is a primary amide intermediate and a known degradation impurity of the non-steroidal anti-inflammatory drug (NSAID) Bufexamac. While LC-MS/MS is often used for polar drugs, primary amides (

-

Poor Gas Chromatography (GC) Performance: The highly polar primary amide group leads to strong hydrogen bonding with stationary phases, resulting in severe peak tailing, adsorption, and non-linear calibration curves at trace levels (<1 ppm).[1]

-

Low Ionization Efficiency: In ESI+ LC-MS, neutral amides often show lower ionization efficiency compared to amines, affecting sensitivity.[1]

The Solution: Silyl-Derivatization This protocol details the conversion of 2-(4-Butoxyphenyl)acetamide into its Trimethylsilyl (TMS) derivative using BSTFA catalyzed with TMCS.[1] This derivatization replaces the active protons on the amide nitrogen, eliminating hydrogen bonding.[1]

Mechanism of Action: The reaction exploits the amide-imidate tautomerism. Under catalyzed conditions, the silyl group attacks the nucleophilic nitrogen or oxygen.[1] For primary amides, the formation of the N,N-bis(trimethylsilyl) or N-trimethylsilyl imidate forms is preferred, lowering the boiling point relative to molecular weight and drastically improving peak symmetry.

Part 2: Experimental Protocol

Reagents & Materials

-

Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[1] Note: TMCS acts as a catalyst to drive the reaction to completion for sterically hindered amides.

-

Solvent: Anhydrous Pyridine (99.8%, stored over KOH pellets).[1] Pyridine acts as an acid scavenger (HCl) and solvent.[1]

-

Internal Standard (IS): 4-Ethoxyphenylacetamide (Structural Analog) or Phenacetin-d3.[1]

-

Extraction Solvent: Ethyl Acetate (HPLC Grade).[1]

Sample Preparation Workflow

Step 1: Liquid-Liquid Extraction (LLE) [1]

-

Weigh 100 mg of sample matrix (e.g., drug substance or plasma) into a 15 mL centrifuge tube.[1]

-

Add 50 µL of Internal Standard solution (100 µg/mL in Methanol).

-

Add 2.0 mL of 0.1 M HCl (to protonate amines, keeping the neutral amide in the organic phase during back-extraction if necessary, though amides are neutral).

-

Add 5.0 mL of Ethyl Acetate . Vortex vigorously for 2 minutes.[1]

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean borosilicate glass vial.

Step 2: Drying (CRITICAL)

-

Causality: Silylating reagents hydrolyze instantly in the presence of water.[1] Traces of moisture will quench the BSTFA, resulting in the native amide peak and poor reproducibility.

-

Evaporate the Ethyl Acetate to complete dryness under a gentle stream of Nitrogen (

) at 40°C. -

Azeotropic Drying (Optional but Recommended): Add 200 µL of anhydrous Toluene and re-evaporate to ensure absolute dryness.

Step 3: Derivatization Reaction

-

Reconstitute the dried residue in 100 µL of Anhydrous Pyridine .

-

Add 100 µL of BSTFA + 1% TMCS .

-

Cap the vial tightly with a PTFE-lined crimp cap.[1]

-

Incubate at 70°C for 45 minutes in a heating block.

-

Note: Primary amides require higher activation energy than alcohols. 70°C ensures conversion to the di-TMS form.[1]

-

-

Cool to room temperature. Transfer to an autosampler vial with a glass insert.

Part 3: Instrumental Parameters (GC-MS)

| Parameter | Setting | Rationale |

| System | Agilent 7890B / 5977B MSD (or equivalent) | Single Quadrupole is sufficient for derivatized targets. |

| Column | DB-5ms UI (30m x 0.25mm x 0.25µm) | Low-bleed, non-polar phase ideal for TMS derivatives.[1] |

| Inlet | Splitless (1 µL injection) @ 260°C | Maximizes sensitivity for trace impurities.[1] |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Standard flow for optimal separation efficiency.[1] |

| Oven Program | 100°C (1 min) → 20°C/min → 300°C (5 min) | Rapid ramp prevents thermal degradation; high final temp elutes silylated matrix.[1] |

| Transfer Line | 280°C | Prevents condensation of high-boiling derivatives.[1] |

| Ionization | Electron Impact (EI) @ 70 eV | Standard library matching.[1][3] |

| Acquisition | SIM Mode (Selected Ion Monitoring) | Target Ions: See Table Below |

Target Ions for Quantification (SIM Mode):

| Compound | Derivative | Quant Ion ( | Qualifier Ions ( |

| 2-(4-Butoxyphenyl)acetamide | Di-TMS | 351 ( | 336 ( |

| Internal Standard | Mono/Di-TMS | Varies | (Dependent on IS choice) |

Note: The molecular weight of the native compound is 207. The Di-TMS derivative adds two

Part 4: Visualization & Logic

Experimental Workflow Diagram

Caption: Step-by-step workflow for the extraction and silylation of 2-(4-Butoxyphenyl)acetamide prior to GC-MS analysis.

Reaction Pathway

Caption: Chemical transformation from the polar native amide to the volatile Di-TMS derivative via silylation.

Part 5: Validation & Troubleshooting

Method Validation Criteria

-

Linearity:

µg/mL ( -

Limit of Detection (LOD): Typically ~10 ng/mL (ppb level) in SIM mode due to the high abundance of the molecular ion in TMS derivatives.

-

Recovery: >90% using Ethyl Acetate extraction.[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Peak / Low Response | Moisture contamination.[1] | Ensure Toluene azeotrope drying step is used.[1] Check Pyridine quality. |

| Multiple Peaks (Split) | Incomplete derivatization (Mono-TMS vs Di-TMS mixture). | Increase reaction time to 60 mins or temperature to 80°C. Ensure TMCS catalyst is fresh. |

| Tailing Peak | Column activity or degradation of derivative.[1] | Clean injection liner (replace glass wool).[1] TMS derivatives can degrade on dirty liners.[1] |

| Interference at m/z 73 | Excess reagent bleed. | This is normal (TMS fragment). Do not use m/z 73 for quantification; use the molecular ion (351).[1] |

References

-

Little, J. L. (1999).[1] Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A. Link[1]

-

Knapp, D. R. (1979).[1] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[1] (Seminal text on BSTFA mechanisms).

-

European Pharmacopoeia. (2023).[1] Bufexamac Monograph: Impurity Analysis. (Defines Impurity D structure).

-

Sigma-Aldrich. (2023).[1] Derivatization Reagents for GC: BSTFA Protocol. Link

-

PubChem. (2023).[1] 2-(4-Butoxyphenyl)acetamide Compound Summary. National Library of Medicine.[1] Link

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for 2-(4-Butoxyphenyl)acetamide synthesis

Technical Support Center: Synthesis of 2-(4-Butoxyphenyl)acetamide

Ticket ID: #SYN-2024-BPPA Subject: Optimization of Reaction Conditions & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Structural Verification

Before proceeding, we must verify the target structure to avoid a common regiochemical error.[1][2]

-

Structure: A phenylacetic acid derivative where the amide nitrogen is not directly attached to the aromatic ring.[1]

-

Common Confusion: Do not confuse with N-(4-butoxyphenyl)acetamide (4'-Butoxyacetanilide), where the nitrogen is attached to the ring.[1][2]

This guide covers two primary synthetic routes:

-

Route A (Ammonolysis): Conversion of Methyl 2-(4-butoxyphenyl)acetate to the amide.[1]

-

Route B (Williamson Ether Synthesis): Alkylation of 2-(4-hydroxyphenyl)acetamide.[1]

Synthetic Route Decision Matrix

Use the following logic flow to determine the optimal pathway based on your available starting materials.

Caption: Decision matrix for selecting the synthetic pathway based on precursor availability.

Module 1: Ammonolysis (Route A)

User Scenario: "I am using the methyl ester, but the reaction is too slow or yields a sticky solid."

Optimized Protocol

This route involves the nucleophilic attack of ammonia on the carbonyl carbon of the ester.[1]

-

Reagents: Methyl 2-(4-butoxyphenyl)acetate (1.0 eq), 7N Ammonia in Methanol (excess).

-

Solvent: Methanol (anhydrous preferred).[1]

-

Temperature: Room Temperature (25°C) to 50°C.

Step-by-Step Optimization:

-

Concentration: Dissolve the ester in the minimum amount of methanol. High dilution slows the bimolecular reaction rate.[1]

-

Ammonia Source: Use 7N NH₃ in MeOH rather than aqueous ammonia (NH₄OH).[1] Water competes as a nucleophile, potentially hydrolyzing the ester back to the acid (impurity).[1][2]

-

Sealed System: Perform the reaction in a sealed pressure tube to prevent ammonia gas loss if heating above 30°C.

Troubleshooting Table: Ammonolysis

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Loss of NH₃ gas | Use a sealed pressure vessel; refresh NH₃/MeOH solution if old.[1][2] |

| Product is an Oil | Residual solvent/impurities | Triturate the oil with cold diethyl ether or hexane to induce crystallization.[1] |

| Acid Impurity Present | Hydrolysis via water | Switch from Aqueous Ammonia to Anhydrous Methanolic Ammonia.[1] |

| Yellow Discoloration | Oxidation of phenol traces | Degas solvents with N₂; add trace sodium metabisulfite during workup.[1] |

Module 2: Williamson Ether Synthesis (Route B)

User Scenario: "I am alkylating the phenol group, but I see multiple spots on TLC."

Optimized Protocol

This route requires selective O-alkylation of the phenol without N-alkylation of the amide.[1]

-

Reagents: 2-(4-Hydroxyphenyl)acetamide (1.0 eq), 1-Bromobutane (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).[1]

-

Solvent: Acetone (reflux) or DMF (60°C).

-

Catalyst: Potassium Iodide (KI, 0.1 eq) - Finkelstein condition.[1][2]

Critical Mechanism: The pKa of the phenol (~10) is significantly lower than the amide NH₂ (~23).[1][2] Using a mild base like K₂CO₃ ensures only the phenoxide is formed, preventing N-alkylation.[1]

Workflow Visualization

Caption: Mechanistic flow for selective O-alkylation. Note the risk of N-alkylation if strong bases are used.[1]

Troubleshooting Table: Ether Synthesis

| Symptom | Probable Cause | Corrective Action |

| Incomplete Reaction | Poor nucleophilicity of bromide | Add 10 mol% KI (Potassium Iodide) to generate the more reactive butyl iodide in situ.[1][2] |

| "Sticky" Precipitate | Inorganic salts trapped | Filter the hot reaction mixture to remove K₂CO₃/KBr before cooling. |

| N-Alkylated Impurity | Base too strong | Do NOT use NaH or NaOH.[1] Stick to K₂CO₃ or Cs₂CO₃ in Acetone/Acetonitrile.[1] |

| Starting Material Remains | Solubility issues | Switch solvent from Acetone to DMF or DMSO (requires aqueous workup). |

Purification & Isolation

The physical properties of 2-(4-Butoxyphenyl)acetamide dictate the isolation strategy.

-

Melting Point: 185–187°C.[1]

-

Solubility: Poor in water/hexane; Moderate in Ethanol/Ethyl Acetate.[1]

Recrystallization Protocol:

-

Solvent System: Ethanol/Water (9:[1]1) or Ethyl Acetate/Hexane.[1]

-

Procedure: Dissolve crude solid in boiling Ethanol. Add hot water dropwise until slight turbidity appears. Cool slowly to room temperature, then to 4°C.

-

Drying: Vacuum dry at 50°C. Ensure removal of water to prevent hydrolysis during storage.

Frequently Asked Questions (FAQ)

Q1: Can I use 1-chlorobutane instead of 1-bromobutane?

-

Answer: Yes, but the reaction will be significantly slower due to the stronger C-Cl bond.[1] You must use Potassium Iodide (KI) as a catalyst (0.5 eq) and likely switch to a higher boiling solvent like DMF to drive the reaction to completion.[1]

Q2: Why is my product turning pink upon storage?

-

Answer: This indicates trace phenol oxidation (quinoid formation).[1] Ensure your washing step includes a 1M NaOH wash (to remove unreacted phenol) followed by a water wash.[1] Store the final product in the dark.

Q3: Is this the same as Bufexamac?

-

Answer: No. Bufexamac is the hydroxamic acid derivative (Ph-CONHOH).[1] 2-(4-Butoxyphenyl)acetamide is the primary amide (Ph-CONH2).[1] It is often listed as "Impurity D" in Bufexamac pharmacopeial monographs [1].[1]

References

-

ChemicalBook. (2024).[1] 2-(4-Butoxyphenyl)acetamide Properties and Impurity Standards. Retrieved from [1][2]

-

PubChem. (2024).[1][5] Acetamide, N-(4-butoxyphenyl)- vs 2-(4-butoxyphenyl)acetamide Structure Validation. National Library of Medicine.[1] Retrieved from [1]

-

Gowda, B. T., et al. (2009).[1][2][6] Structure-Activity Relationships in Phenylacetamide Derivatives. Acta Crystallographica. (Contextual citation for amide crystallization behavior). Retrieved from

-

Williamson, A. W. (1850).[1][2][7][8] Theory of Aetherification. (Foundational text for Route B mechanism).

(Note: While specific recent papers on this exact intermediate are proprietary to industrial process patents, the protocols above are derived from standard validated organic synthesis methodologies for phenylacetamides.)

Sources

- 1. Acetamide, N-(4-butoxyphenyl)- | C12H17NO2 | CID 90165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. (4-BUTOXYPHENYL)ACETAMIDE | 3413-59-0 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-(4-((((Tert-butoxy)carbonyl)amino)methyl)phenyl)acetic acid | C14H19NO4 | CID 2755983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

Technical Support Center: HPLC Analysis of 2-(4-Butoxyphenyl)acetamide

Ticket ID: #T-BPA-2024 Status: Open Assigned Specialist: Senior Application Scientist Subject: Resolving Peak Tailing (Asymmetry > 1.2)[1][2][3]

Executive Summary: The Molecule & The Problem

You are encountering peak tailing with 2-(4-Butoxyphenyl)acetamide .[1][2][3] To resolve this, we must first understand the analyte's physicochemical profile. Unlike basic amines that tail due to ionic interactions, this molecule is a neutral, lipophilic amide .[2][3]

Analyte Profile:

| Property | Value | Implication for Chromatography |

|---|---|---|

| Structure | Phenyl ring + Butoxy tail + Acetamide head | Significant hydrophobicity (butoxy) with polar H-bonding capability (amide).[1][2][3] |

| pKa | ~16.3 (Amide proton) | Neutral in standard HPLC pH ranges (2–8).[1][2][3] It does not protonate like an amine.[2][3] |

| LogP | ~1.9 - 2.2 | Moderately lipophilic.[1][2][3] Requires sufficient organic modifier to elute.[2][3] |

The Core Conflict: Because this molecule is neutral, ionic silanol interactions (cation exchange) are NOT the primary cause of tailing. If you see tailing, it is likely driven by Hydrogen Bonding , Solvent Mismatch , or Hardware Issues .

Module 1: The Diagnostic Workflow

Before altering your chemistry, you must isolate the root cause. Use this decision matrix to determine if the issue is Chemical (method parameters) or Physical (instrument hardware).

Figure 1: Diagnostic logic flow to isolate the source of peak asymmetry.

Module 2: Technical FAQs & Troubleshooting

Q1: My analyte is neutral. Why would it interact with the column?

A: While it lacks a positive charge, the acetamide group is a hydrogen bond donor/acceptor. Standard silica columns contain residual silanols (Si-OH).[1][2][3] Even if the analyte isn't ionic, the amide nitrogen or oxygen can form hydrogen bonds with these silanols. This "drag" creates the tail.[3][4]

-

The Fix: Use a "Base-Deactivated" (BDS) or highly end-capped column (e.g., C18 with trimethylsilane end-capping).[1][2][3] This physically blocks the analyte from reaching the silica surface .[3]

Q2: I dissolved my sample in 100% Acetonitrile to ensure solubility. Could this cause tailing?

A: Yes, this is the #1 suspect for neutral compounds. If your mobile phase is 50:50 Water:Acetonitrile, but you inject in 100% Acetonitrile, the sample plug is "stronger" than the mobile phase. The analyte molecules at the front of the plug travel faster than those at the back (which mix with the water). This causes peak distortion and fronting/tailing .

-

The Fix: Dissolve the sample in the initial mobile phase conditions (or weaker).

Q3: Should I add TEA (Triethylamine) or TFA (Trifluoroacetic acid)?

A:

-

Avoid TFA: For neutral amides, TFA is often unnecessary and can suppress ionization if you are using MS detection.[2][3]

-

Use Buffers: Even for neutrals, a buffer (Phosphate or Ammonium Acetate at pH ~4-5) helps mask silanols better than plain water.[1][2][3]

-

TEA: Historically used to block silanols, but modern end-capped columns render TEA obsolete.[1][2][3] It is better to switch columns than to rely on TEA .

Module 3: Experimental Protocol

Protocol: The "Solvent Strength Match" Experiment

Use this protocol if you suspect your sample diluent is causing the tailing.

Objective: Determine if the injection solvent is distorting the peak shape.

Materials:

Step-by-Step Procedure:

-

Preparation A (The "Bad" Control):

-

Preparation B (The "Matched" Sample):

-

Preparation C (The "Weak" Ideal):

Data Analysis Table:

| Injection | Diluent Composition | USP Tailing Factor (T) | Action |

|---|---|---|---|

| Prep A | 100% Organic | > 1.5 (Fail) | Reduce solvent strength.[1][2][3] |

| Prep B | Match Mobile Phase | 1.0 – 1.2 (Pass) | Adopt as standard.[1][2][3] |

| Prep C | Weaker than MP | < 1.1 (Ideal) | Best for trace analysis.[1][2][3] |

Module 4: Mechanism Visualization

The following diagram illustrates why Sample Diluent Mismatch creates peak distortion for lipophilic amides.

Figure 2: Mechanism of "Solvent Shock."[1][2][3] In Scenario A, the analyte moves too fast within the injection plug before the mobile phase dilutes it, causing band broadening.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90165, N-(4-butoxyphenyl)acetamide.[1][2][3] Retrieved from [Link][1][2][3]

-

Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

-

LCGC International (2024). Key Factors in Sample Diluent Selection for HPLC Assays. Retrieved from [Link]

-

Restek Corporation. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

Sources

- 1. (4-BUTOXYPHENYL)ACETAMIDE | 3413-59-0 [chemicalbook.com]

- 2. 4-Butoxybenzeneacetamide | C12H17NO2 | CID 76952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetamide, N-(4-butoxyphenyl)- | C12H17NO2 | CID 90165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]

- 5. lcms.cz [lcms.cz]

- 6. chromtech.com [chromtech.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]

Technical Support Center: Solubility Optimization for 2-(4-Butoxyphenyl)acetamide

Subject: Troubleshooting Solubility & Precipitation Issues in Biological Assays Molecule: 2-(4-Butoxyphenyl)acetamide (CAS: 3413-59-0) Support Level: Senior Application Scientist / Method Development[1]

Technical Overview: The Physicochemical Paradox

Welcome to the technical support hub for 2-(4-Butoxyphenyl)acetamide . Users frequently encounter "crash-out" events with this compound during the transition from organic stock solutions to aqueous assay buffers.[1]

To solve this, we must understand the causality. This molecule exhibits "Brick Dust" characteristics:

-

Lipophilicity: The 4-butoxy tail drives high LogP (~1.89), causing hydrophobicity.[1]

-

High Lattice Energy: The acetamide group acts as both a hydrogen bond donor and acceptor, creating a stable crystal lattice (Melting Point ~185–187°C).[1]

The Problem: When you dilute a DMSO stock into an aqueous buffer, the solvent power drops instantly. The hydrophobic effect forces the butoxy tails together, while the acetamide heads lock into a crystal lattice. Once this solid forms, it is thermodynamically stable and kinetically difficult to re-dissolve.[1]

Tier 1: Stock Solution Management

Issue: “My stock solution has visible particulates after storage at -20°C.”

This is a nucleation issue caused by DMSO hygroscopicity. DMSO absorbs atmospheric moisture, which lowers the solubility limit of the compound, triggering micro-crystallization.

Protocol: Anhydrous Stock Preparation

| Parameter | Specification | Rationale |

| Solvent Grade | DMSO, Anhydrous (≥99.9%) | Prevents water-induced nucleation.[1] |

| Concentration | Max 10–20 mM | Avoid approaching saturation limits (supersaturation risk). |

| Storage | Aliquots (Single-use) | Prevents freeze-thaw cycles which promote crystal growth.[1] |

| Vessel | Amber Glass or PTFE | Avoids plasticizer leaching; protects from light.[1] |

Troubleshooting Steps:

-

Visual Check: Hold the vial against a light source.[1] Hazy solutions indicate micro-crystals.[1]

-

Remediation: If precipitate is present, do not simply vortex.[1]

-

Heat to 37°C for 10–15 minutes.

-

Sonicate (bath) for 5 minutes to disrupt crystal lattice.

-

Verify clarity before use.

-

Tier 2: The "Intermediate Dilution" Strategy

Issue: “The compound precipitates immediately upon addition to the assay buffer.”

Direct dilution (e.g., 1000x stock into buffer) creates a high local concentration gradient, causing immediate "shock" precipitation.

The 3-Step "Sandwich" Dilution Protocol

Instead of a single spike, use an intermediate dilution step to step-down the solvent concentration gradually.

Workflow Diagram:

Figure 1: Stepwise Dilution Strategy to Mitigate Solvent Shock. Direct spiking creates supersaturation zones; intermediate dilution buffers the transition.

Critical Technique:

-

Order of Addition: Always add the DMSO stock to the buffer , not buffer to stock.

-

Mixing: Vortex immediately during addition to disperse the solvent plume.[1]

Tier 3: Advanced Formulation (Carrier Systems)

Issue: “I need higher concentrations (>50 µM) or longer assay durations, and it still crashes out.”